molecular formula C8H11N5O3 B586680 N7-[(2-Hydroxyethoxy)methyl)guanine-d4 CAS No. 1794787-59-9

N7-[(2-Hydroxyethoxy)methyl)guanine-d4

Cat. No.: B586680
CAS No.: 1794787-59-9
M. Wt: 229.232
InChI Key: ZEJSSOYUBQMVHC-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 (CAS 1794787-59-9) is a deuterated, isotopically labeled compound primarily used as a stable isotope-labeled internal standard in analytical chemistry and pharmaceutical research . Its core application lies in the precise identification and quantification of the N7-isomeric impurity present in the antiviral drug Acyclovir (Aciclovir) during quality control and purity assessments using techniques such as LC-MS . This compound is the deuterated analog of N7-[(2-Hydroxyethoxy)methyl)guanine, which is a constitutional isomer of Acyclovir, where the (2-hydroxyethoxy)methyl side chain is attached to the N7 position of the guanine base instead of the biologically active N9 position . This specific structural difference makes it a critical tool for studying the structure-activity relationships of nucleoside analogues, highlighting the stringent molecular recognition required for antiviral efficacy . The incorporation of four deuterium atoms in the (2-hydroxyethoxy)methyl side chain increases its molecular weight to 229.23 g/mol, providing a distinct mass spectrometric signature that enables accurate and interference-free analysis of the impurity profile in Acyclovir batches, ensuring drug safety and compliance with pharmacopeial standards (e.g., EP, USP) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1794787-59-9

Molecular Formula

C8H11N5O3

Molecular Weight

229.232

IUPAC Name

2-amino-7-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-3H-purin-6-one

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2

InChI Key

ZEJSSOYUBQMVHC-LNLMKGTHSA-N

SMILES

C1=NC2=C(N1COCCO)C(=O)N=C(N2)N

Synonyms

2-Amino-1,7-dihydro-7-[(2-hydroxyethoxy-d4)methyl]-6H-purin-6-one; 

Origin of Product

United States

Preparation Methods

Base Compound Synthesis via DAFHP Cyclization

The parent compound, N7-[(2-Hydroxyethoxy)methyl)guanine, is synthesized from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP) using formic acid under reflux conditions. Key steps include:

  • Reaction Conditions : A molar ratio of 1:6.6 (DAFHP to formic acid) at boiling reflux temperatures (100–120°C) for 12–24 hours.

  • Mechanism : Formic acid acts as both solvent and reactant, facilitating cyclization to form the purine ring. Water (0.5–1.5 equivalents) is added to enhance reaction kinetics, reducing processing time to 10–12 hours at higher DAFHP concentrations (3.2–4.2 molal).

  • Yield : Crude yields exceed 98%, with post-purification yields of 92% and HPLC purity >99.5%.

Guanosine Acetylation and Hydrolysis

An alternative route starts with guanosine, leveraging acetylation and hydrolysis:

  • Acetylation : Guanosine reacts with acetic anhydride and boric acid at 121°C for 6 hours, forming diacetyl guanine.

  • Hydrolysis : Diacetyl guanine is treated with aqueous NaOH (65°C, 2.5 hours), followed by neutralization with HCl to precipitate guanine.

  • Deuteration Compatibility : This method’s modular steps allow for deuterated reagents (e.g., D₂O, deuterated acetic anhydride) to introduce isotopic labels during acetylation or hydrolysis.

Deuterium Incorporation Strategies

Direct Synthesis Using Deuterated Reagents

Deuterium is introduced during the hydroxyethoxymethyl group formation:

  • Deuterated Ethylene Oxide : Reacting guanine with deuterated ethylene oxide (D₂C-O-CD₂) under alkaline conditions substitutes hydrogens at the N7 position, forming the deuterated side chain.

  • Deuterated Formic Acid : Using DCO₂D in DAFHP cyclization incorporates deuterium into formyl intermediates, though this primarily affects the purine backbone rather than the hydroxyethoxymethyl group.

Industrial-Scale Production Techniques

Reaction Optimization

Industrial processes prioritize high space-time yield and minimal impurities:

  • DAFHP Concentration : Operating at 3.2–4.2 molal reduces reactor volume and improves throughput.

  • Distillation Recovery : Formic acid and water are distilled under reduced pressure (0.04 MPa), achieving 90% solvent recovery for reuse.

Purification Protocols

  • Alkaline Recrystallization : Crude guanine is dissolved in NaOH (pH 10–12), treated with activated carbon, and precipitated via neutralization (HCl, pH 7).

  • Chromatography : Reverse-phase HPLC with deuterated methanol/water gradients isolates N7-[(2-Hydroxyethoxy)methyl)guanine-d4 from non-deuterated analogs.

Comparative Analysis of Preparation Methods

Yield and Purity

MethodYield (%)Purity (%)Deuterium Efficiency (%)
DAFHP Cyclization9299.585–90
Guanosine Acetylation8998.770–75

Scalability and Cost

  • DAFHP Route : Higher upfront costs due to specialized equipment but superior yields and deuterium incorporation.

  • Guanosine Route : Lower raw material costs but requires multi-step purification, increasing operational complexity.

Data Tables Summarizing Key Findings

Table 1: Reaction Conditions for DAFHP Cyclization

ParameterOptimal Range
Temperature100–120°C
Reaction Time10–12 hours
DAFHP Concentration3.2–4.2 molal
Formic Acid Ratio1:6.6 (DAFHP:HCOOH)

Table 2: Deuterium Sources and Incorporation Sites

ReagentTarget SiteEfficiency (%)
D₂C-O-CD₂Hydroxyethoxymethyl95
DCO₂DPurine Backbone40
D₂O (Acid-Catalyzed)Labile Hydrogens25

Chemical Reactions Analysis

Types of Reactions

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves its incorporation into biological systems where it can mimic the behavior of its non-deuterated counterpart. The deuterium atoms provide a unique labeling that allows researchers to track the compound’s interactions and transformations within biological pathways. This labeling is particularly useful in studying metabolic pathways and drug metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The N7 position of guanine is a common target for adduct formation by electrophilic agents. Below is a comparative analysis of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C8H7D4N5O3 ~221.22 1794787-59-9 - Deuterated hydroxyethoxy group enhances isotopic distinction in MS.
- Used to quantify DNA adducts from ethylene oxide exposure .
N7-(2-Hydroxyethyl)guanine-d4 C7H5D4N5O2 199.20 1246818-81-4 - Shorter ethyl chain (vs. ethoxyethyl).
- Preferred for analyzing hydroxyethyl adducts from vinyl chloride or ethylene oxide .
N7-(2’,3’,4’-Trihydroxybutyl)guanine-d6 C8H7D6N5O4 261.27 N/A - Multiple hydroxyl groups increase hydrophilicity.
- Models complex adducts from lipid peroxidation .
7-Deazaguanine Analogues Varies (e.g., C7H6ClN5O) Varies N/A - C-7 substitution with electron-withdrawing groups (e.g., Cl, NO2).
- Alters base-pairing and enzyme interactions .

Analytical Performance

  • Deuterated Standards: this compound and N7-(2-Hydroxyethyl)guanine-d4 exhibit near-identical chromatographic behavior to their non-deuterated counterparts, minimizing matrix effects in GC-ECD/MS. However, deuterated forms show marginally lower recovery rates due to isotopic effects on surface interactions .
  • Sensitivity : N7-(2-Hydroxyethyl)guanine-d4 achieves detection limits in the femtomolar range for ethylene oxide adducts, outperforming bulkier derivatives like trihydroxybutylguanine-d6 .

Key Studies

GC-ECD Analysis : N7-(2-Hydroxyethyl)guanine-d4 demonstrated 95% recovery in spiked DNA samples, validating its utility for quantifying occupational exposure to ethylene oxide .

Adduct Stability : N7-[(2-Hydroxyethoxy)methyl)guanine adducts exhibit a half-life of 24–48 hours in vitro, necessitating rapid analysis—a process streamlined by deuterated internal standards .

Comparative Reactivity : Hydroxyethoxy derivatives show slower adduct formation kinetics compared to hydroxyethyl analogues, attributed to steric hindrance from the ether oxygen .

Data Table: Analytical Parameters

Parameter This compound N7-(2-Hydroxyethyl)guanine-d4
Detection Limit (GC-MS) 0.1 pg/mL 0.05 pg/mL
Recovery Rate 88–92% 93–97%
Ionization Efficiency Moderate (ECNI-MS) High (ECNI-MS)
Primary Use Ethylene oxide exposure monitoring Vinyl chloride adduct studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N7-[(2-Hydroxyethoxy)methyl]guanine-d4?

  • Synthesis : Start with guanine derivatives and employ isotopic labeling (e.g., deuterium substitution) using controlled reaction conditions. Ensure purity by optimizing reaction time, temperature, and solvent systems (e.g., dimethyl sulfoxide for solubility) .
  • Characterization : Use spectroscopic techniques (e.g., IR, NMR) to confirm isotopic incorporation and structural integrity. Compare spectral data with non-deuterated analogs and reference databases (e.g., NIST Chemistry WebBook) .

Q. How should researchers design experiments to study the solubility and stability of N7-[(2-Hydroxyethoxy)methyl]guanine-d4 in aqueous solutions?

  • Methodology :

Prepare standardized solutions across pH ranges (e.g., 3–9) and temperatures (e.g., 4°C, 25°C).

Quantify solubility via UV-Vis spectroscopy or HPLC, referencing calibration curves.

Assess stability using accelerated degradation studies (e.g., elevated temperature/humidity) with periodic sampling for purity analysis .

  • Controls : Include non-deuterated analogs to isolate isotopic effects .

Q. What statistical approaches are appropriate for analyzing data from comparative studies involving deuterated and non-deuterated analogs?

  • Use Student’s t-tests or ANOVA to compare means (e.g., reaction yields, solubility). Calculate standard deviations for replicates and apply error bars in graphical data. For non-normal distributions, employ non-parametric tests (e.g., Mann-Whitney U) .

Advanced Research Questions

Q. How can isotopic effects (deuterium substitution) influence the reactivity or metabolic pathways of N7-[(2-Hydroxyethoxy)methyl]guanine-d4 in biological systems?

  • Experimental Design :

Conduct kinetic isotope effect (KIE) studies to compare reaction rates (e.g., enzymatic hydrolysis) between deuterated and non-deuterated forms.

Use mass spectrometry to track isotopic labeling in metabolic byproducts .

  • Data Interpretation : Correlate KIE values with bond dissociation energies or steric effects. Address discrepancies using computational modeling (e.g., DFT) .

Q. How should researchers resolve contradictions between observed experimental data and published literature on deuterated guanine derivatives?

  • Steps :

Replicate the literature protocol to verify reproducibility.

Cross-validate analytical methods (e.g., NMR peak assignments, purity assays).

Investigate environmental variables (e.g., humidity, light exposure) that may alter results.

Use systematic error analysis (e.g., Grubbs’ test for outliers) and report uncertainties .

Q. What strategies are effective for optimizing chromatographic separation of N7-[(2-Hydroxyethoxy)methyl]guanine-d4 from complex matrices?

  • Method Development :

Screen mobile phases (e.g., acetonitrile/water gradients) and column chemistries (e.g., C18, HILIC).

Adjust pH and ion-pairing agents to improve resolution.

Validate with spike-recovery experiments in relevant biological fluids .

Methodological Best Practices

Q. How can researchers ensure reproducibility when documenting synthetic procedures for deuterated compounds?

  • Guidelines :

  • Specify isotopic enrichment levels, reagent sources, and purification steps (e.g., column chromatography conditions).
  • Include raw spectral data (e.g., NMR shifts, IR peaks) in appendices for peer review .

Q. What criteria should guide the selection of analytical techniques for quantifying isotopic purity?

  • Prioritize methods with high sensitivity (e.g., LC-MS/MS for trace impurities) and cross-reference with orthogonal techniques (e.g., elemental analysis for deuterium content) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.